molecular formula C6H13NO B14025171 (S)-(1-Ethylazetidin-2-YL)methanol

(S)-(1-Ethylazetidin-2-YL)methanol

Cat. No.: B14025171
M. Wt: 115.17 g/mol
InChI Key: CFRRLXPXVFVIGU-LURJTMIESA-N
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Description

(S)-(1-Ethylazetidin-2-YL)methanol is a chemical compound with the molecular formula C6H13NO and a molecular weight of 115.17 g/mol . This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and an ethyl group attached to the nitrogen atom. The compound also contains a hydroxymethyl group attached to the second carbon of the azetidine ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(1-Ethylazetidin-2-YL)methanol typically involves the reaction of ethylamine with a suitable azetidinone precursor under controlled conditions. One common method involves the reduction of an azetidinone derivative using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalytic hydrogenation and other advanced techniques can further optimize the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

(S)-(1-Ethylazetidin-2-YL)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-(1-Ethylazetidin-2-YL)methanol has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-(1-Ethylazetidin-2-YL)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-(1-Ethylazetidin-2-YL)methanol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

[(2S)-1-ethylazetidin-2-yl]methanol

InChI

InChI=1S/C6H13NO/c1-2-7-4-3-6(7)5-8/h6,8H,2-5H2,1H3/t6-/m0/s1

InChI Key

CFRRLXPXVFVIGU-LURJTMIESA-N

Isomeric SMILES

CCN1CC[C@H]1CO

Canonical SMILES

CCN1CCC1CO

Origin of Product

United States

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